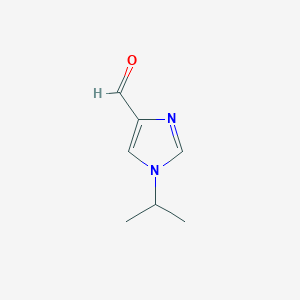
1-Isopropyl-1H-imidazole-4-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-1H-imidazole-4-carbaldehyde is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its reactivity and versatility in organic synthesis, making it a valuable building block in the preparation of various heterocyclic compounds and pharmaceutical intermediates .
Applications De Recherche Scientifique
1-Isopropyl-1H-imidazole-4-carbaldehyde has diverse applications in scientific research:
Mécanisme D'action
Target of Action
1-Isopropyl-1H-imidazole-4-carbaldehyde, also known as 1H-Imidazole-4-carboxaldehyde,1-(1-methylethyl)-(9CI), is a derivative of imidazole . Imidazoles are key components of functional molecules used in a variety of applications . .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that imidazole derivatives can exhibit a wide range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1H-imidazole with isopropylmagnesium chloride (i-PrMgCl) in dry tetrahydrofuran (THF) at low temperatures, followed by the addition of n-butyllithium (n-BuLi) to form the desired product .
Industrial Production Methods: Industrial production of 1-Isopropyl-1H-imidazole-4-carbaldehyde typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Comparaison Avec Des Composés Similaires
1H-Imidazole-4-carbaldehyde: A 4-formyl derivative of imidazole used in the preparation of C17,20-lyase inhibitors and other biologically active compounds.
2-Imidazolecarboxaldehyde: Another imidazole derivative with similar reactivity and applications.
4-Methyl-5-imidazolecarboxaldehyde: Used in the synthesis of dyes and other functional materials.
Uniqueness: 1-Isopropyl-1H-imidazole-4-carbaldehyde is unique due to its isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic and therapeutic applications.
Propriétés
IUPAC Name |
1-propan-2-ylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(2)9-3-7(4-10)8-5-9/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQKHMVLXOBENG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

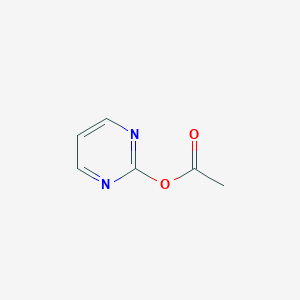
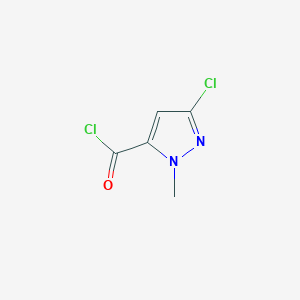
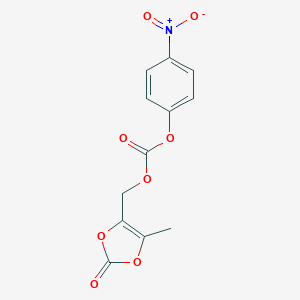
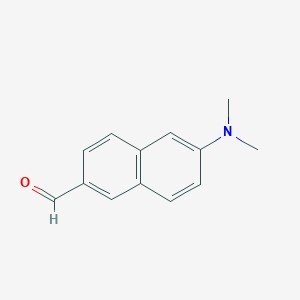


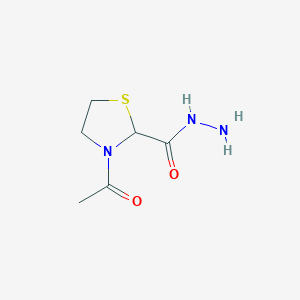
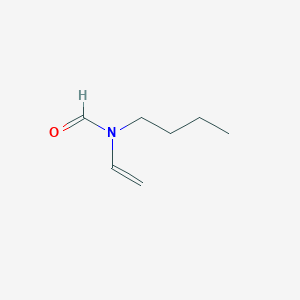
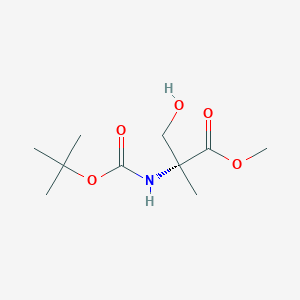
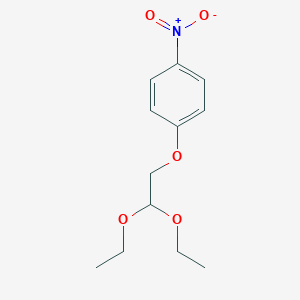
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)
![Sulfosuccinimidyl N-[N'-(D-biotinyl)-6-aminohexanoyl]-6'-aminohexanoate](/img/structure/B65913.png)
